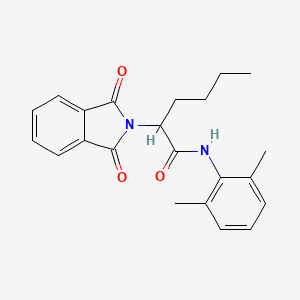
N-(2,6-dimethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimetilfenil)-2-(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)hexanamida es un compuesto orgánico sintético que pertenece a la clase de las amidas. Este compuesto se caracteriza por la presencia de un esqueleto de hexanamida con un grupo 2,6-dimetilfenil y un grupo 1,3-dioxo-1,3-dihidro-2H-isoindol-2-il unido a él.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2,6-dimetilfenil)-2-(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)hexanamida normalmente implica los siguientes pasos:
Formación del enlace amida: Esto se puede lograr haciendo reaccionar 2,6-dimetil anilina con un derivado de ácido carboxílico adecuado, como un cloruro de ácido carboxílico o un éster, en condiciones que favorezcan la formación del enlace amida.
Introducción del grupo isoindolina: El grupo 1,3-dioxo-1,3-dihidro-2H-isoindol-2-il se puede introducir a través de una reacción de ciclización que involucra un precursor adecuado, como un derivado de anhídrido ftálico.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas mencionadas anteriormente para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de catalizadores, disolventes y condiciones de reacción específicas que favorezcan las transformaciones deseadas.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2,6-dimetilfenil)-2-(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)hexanamida puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en el compuesto.
Sustitución: Los grupos fenilo e isoindolina pueden sufrir reacciones de sustitución con reactivos adecuados.
Reactivos y condiciones comunes
Oxidación: Agentes oxidantes comunes como permanganato de potasio o trióxido de cromo.
Reducción: Agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Agentes halogenantes, agentes nitrantes o agentes sulfonantes.
Productos principales
Los productos principales formados a partir de estas reacciones dependerían de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación podría producir derivados hidroxilados o carboxilados, mientras que las reacciones de sustitución podrían introducir varios grupos funcionales en los anillos fenilo o isoindolina.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Posible uso como sonda o ligando en estudios bioquímicos.
Medicina: Investigación de sus propiedades farmacológicas para posibles aplicaciones terapéuticas.
Industria: Uso en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de N-(2,6-dimetilfenil)-2-(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)hexanamida dependería de sus interacciones específicas con los objetivos moleculares. Esto podría implicar la unión a proteínas, enzimas o receptores, lo que conduciría a la modulación de las vías biológicas. Se requerirían estudios detallados para dilucidar los objetivos moleculares y las vías exactas involucradas.
Comparación Con Compuestos Similares
Compuestos similares
- N-(2,6-dimetilfenil)-2-(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)butanamida
- N-(2,6-dimetilfenil)-2-(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)pentanamida
Singularidad
N-(2,6-dimetilfenil)-2-(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)hexanamida es único debido a sus características estructurales específicas, como la longitud de la cadena de hexanamida y la presencia de ambos grupos 2,6-dimetilfenil e isoindolina. Estas características pueden conferir propiedades químicas y biológicas únicas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C22H24N2O3 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)hexanamide |
InChI |
InChI=1S/C22H24N2O3/c1-4-5-13-18(20(25)23-19-14(2)9-8-10-15(19)3)24-21(26)16-11-6-7-12-17(16)22(24)27/h6-12,18H,4-5,13H2,1-3H3,(H,23,25) |
Clave InChI |
ILQQGTPXINJOEU-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=O)NC1=C(C=CC=C1C)C)N2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]imidazolidine-2,4-dione](/img/structure/B11644751.png)
![{2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}(4-methylphenyl)methanone](/img/structure/B11644760.png)
![diethyl 2-[6-methoxy-2,2-dimethyl-1-(phenoxyacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11644767.png)
![N'-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B11644771.png)

![Diethyl 5-{[(2-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11644796.png)
![methyl (4Z)-1-benzyl-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11644797.png)
![5-[(2,3,4-Trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11644799.png)
![ethyl (3-{(E)-[1-(2,3-dichlorophenyl)-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11644810.png)
![benzyl N-{(2Z)-3-(4-chlorophenyl)-2-[(furan-2-ylcarbonyl)amino]prop-2-enoyl}leucinate](/img/structure/B11644815.png)
![4-chloro-2-[4-(thiophen-2-yl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11644819.png)
![2-[4-(4-tert-butylphenyl)-3H-1,5-benzodiazepin-2-yl]-4-chlorophenol](/img/structure/B11644826.png)
![2-[N-(4-Fluorophenyl)benzenesulfonamido]-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B11644828.png)
